molecular formula C8H16N2O2 B057451 Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate CAS No. 16689-34-2

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

Cat. No. B057451
Key on ui cas rn: 16689-34-2
M. Wt: 172.22 g/mol
InChI Key: XCMYPTLLFDFJAE-UHFFFAOYSA-N
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Patent
US08796253B2

Procedure details

To a mechanically stirred solution of tert-butylcarbazate (450 g, 3.4 mol) in acetone (2.5 L) was added magnesium sulfate (100 g, 0.83 mol) and 100 drops of acetic acid. The mixture was warmed to reflux and stirred for 3.5 h. After being cooled to rt, the mixture was filtered and partially concentrated, at which point the product crystallized from the supersaturated solvent. The crystals were filtered and dried in a vacuum oven overnight to provide the title compound as colorless needles (463 g, 79%): 1H NMR (300 MHz, d6-DMSO) δ 1.40 (s, 9H), 1.75 (s, 3H), 1.83 (s, 3H).
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:9])[NH:7][NH2:8])([CH3:4])([CH3:3])[CH3:2].S([O-])([O-])(=O)=O.[Mg+2].[CH3:16][C:17]([CH3:19])=O>C(O)(=O)C>[C:17](=[N:8][NH:7][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:9])([CH3:19])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN)=O
Name
Quantity
100 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
2.5 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated, at which point the product
CUSTOM
Type
CUSTOM
Details
crystallized from the supersaturated solvent
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(C)=NNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 463 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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